1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine
Overview
Description
1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine (TISP) is a small molecule that has been widely studied in the scientific community due to its potential applications in drug development and laboratory experiments. TISP has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers and scientists.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
The interaction of certain imidazo[1,5-a]pyridine derivatives with metals has led to the synthesis of novel metal complexes. These compounds have been extensively characterized using various analytical techniques, including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy for some. Such studies not only contribute to our understanding of the chemical properties and structures of these complexes but also pave the way for their potential application in catalysis, material science, and as ligands in the synthesis of metal-organic frameworks (Sousa et al., 2001).
Novel Synthesis Methods
Recent advancements include the development of innovative synthesis methods for imidazo[1,5-a]pyridine derivatives, emphasizing the efficiency and selectivity of these processes. For instance, iodine-mediated difunctionalization of imidazo[1,5-a]pyridines using sodium sulfinates as sulfur sources showcases a strategy for accessing sulfones and sulfides, with potential implications in pharmaceutical chemistry and the design of sulfur-containing molecules (Guo et al., 2018).
Catalysis and Green Chemistry
The exploration of new catalyst systems for the synthesis of imidazo[1,5-a]pyridines demonstrates a significant step toward green chemistry. For example, a catalyst system combining copper(I) iodide with NaHSO4·SiO2 has been shown to facilitate one-pot reactions, yielding imidazo[1,5-a]pyridines efficiently. This approach is noteworthy for its contribution to the development of sustainable and environmentally friendly synthetic methods (Mishra & Ghosh, 2011).
Drug Discovery and Biological Activity
The imidazo[1,5-a]pyridine scaffold has been identified as a potential platform for the development of new therapeutic agents, owing to its structural diversity and the ability to modulate biological activity. Research in this area has led to the discovery of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This highlights the significance of imidazo[1,5-a]pyridine derivatives in medicinal chemistry and drug design efforts (Odell et al., 2009).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-12(8-6-11)19(17,18)14-13-4-2-3-9-16(13)10-15-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVHPOYKGDXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378016 | |
Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine | |
CAS RN |
904813-28-1 | |
Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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